

TDI-11861: A Technical Whitepaper on a Novel Non-Hormonal Male Contraceptive

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of non-hormonal male contraceptives represents a significant unmet need in reproductive health. **TDI-11861**, a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), has emerged as a promising on-demand contraceptive candidate. This document provides a comprehensive technical overview of **TDI-11861**, detailing its mechanism of action, preclinical efficacy, pharmacokinetic profile, and the experimental methodologies used in its evaluation. By reversibly inhibiting the enzyme essential for sperm motility and capacitation, **TDI-11861** offers a novel, non-hormonal approach to male contraception with a rapid onset and short duration of action.

Introduction: The Role of Soluble Adenylyl Cyclase in Male Fertility

Mammalian fertilization is a complex process requiring sperm to undergo a series of maturational events collectively known as capacitation. A key enzyme in this process is soluble adenylyl cyclase (sAC), also known as ADCY10.[1][2] Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic enzyme directly activated by bicarbonate (HCO $_3$ ⁻) and calcium (Ca 2 +) ions.[3][4]



Upon ejaculation, sperm are exposed to the high bicarbonate concentrations of the seminal fluid and the female reproductive tract.[1][5] This activates sAC, leading to a rapid increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] The surge in cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream protein targets, triggering sperm hyperactivated motility and other changes essential for capacitation and, ultimately, fertilization.[2][4]

Genetic studies have confirmed the critical role of sAC in male fertility. Male mice lacking the gene for sAC are infertile due to immotile sperm, yet are otherwise healthy.[6][7] This makes sAC an ideal and highly specific target for a non-hormonal male contraceptive.

TDI-11861: Mechanism of Action

TDI-11861 is a second-generation sAC inhibitor designed for high potency, selectivity, and a long residence time.[5][8] Its mechanism of action is the direct, reversible inhibition of sAC enzymatic activity.

Structural studies, including X-ray crystallography at 1.8 Å resolution, reveal that **TDI-11861** binds to sAC in a unique manner.[5][9] It not only occupies the bicarbonate binding pocket, preventing the enzyme's activation, but also extends into a channel leading to the active site. [10][11] This dual-site engagement contributes to its high affinity and slow dissociation rate from the enzyme.[5]

By inhibiting sAC, **TDI-11861** effectively blocks the bicarbonate-induced cAMP surge in sperm. [10][11] This prevents the downstream signaling cascade required for motility and capacitation, rendering the sperm temporarily incapable of fertilization without being cytotoxic.[8][11][12]

Quantitative Data Summary

The preclinical evaluation of **TDI-11861** has yielded significant quantitative data regarding its potency, pharmacokinetics, and in vivo efficacy.

Table 1: In Vitro Potency and Binding Kinetics of TDI-11861



Parameter	Value	Assay Type	Notes
Biochemical IC50	3.0 - 3.3 nM	In Vitro Cyclase Activity	Inhibition of purified human sAC protein.[9] [13][14]
Cellular IC50	5.5 - 7.0 nM	Cellular cAMP Accumulation	Inhibition of sAC in sAC-overexpressing rat 4-4 cells.[9][13][15]
Binding Affinity (Kd)	1.4 nM	Surface Plasmon Resonance (SPR)	Demonstrates high- affinity binding to sAC. [5][13]
Residence Time	61.5 minutes	In vitro dilution assay	Time to recover from inhibition after dilution.
Dissociation Rate (koff)	0.3 x 10 ⁻³ s ⁻¹	Surface Plasmon Resonance (SPR)	Significantly slower dissociation compared to earlier inhibitors.[9]

Table 2: Pharmacokinetic Parameters of TDI-11861 in

Male CD-1 Mice

Parameter	Route	Dose	Value	Time Point
Blood Concentration	i.p.	50 mg/kg	~20 μM	15 minutes
Blood Concentration	i.p.	50 mg/kg	~1 µM	4 hours
Oral Bioavailability (F%)	p.o.	10 mg/kg	11%	N/A
Plasma Exposure	p.o.	50 mg/kg	~10x Cellular IC50	Up to 4 hours



Data compiled from references[5][11].

Table 3: In Vivo Contraceptive Efficacy of TDI-11861 in

Mice

Parameter	Route	Dose	Efficacy	Time Post- Dose
Contraceptive Efficacy	p.o. / i.p.	50 mg/kg	100%	0.5 - 2.5 hours
Contraceptive Efficacy	p.o. / i.p.	50 mg/kg	~91%	3 - 3.5 hours
Fertility Recovery	p.o. / i.p.	50 mg/kg	Full Recovery	24 hours
Mating Trials	p.o. / i.p.	50 mg/kg	0 pregnancies in 52 pairings	0.5 - 2.5 hours

Data compiled from references[6][8][10][16].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the evaluation of **TDI-11861**.

In Vitro sAC Inhibition Assay (Biochemical Potency)

This assay measures the direct inhibitory effect of a compound on purified sAC enzyme activity.

- Enzyme Source: Recombinant purified human sAC protein (sACt) is used.
- Reaction Buffer: A typical buffer contains 50 mM Tris (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂,
 1mM ATP, 3 mM DTT, and 40 mM NaHCO₃ to stimulate sAC activity.[2]
- Procedure: a. sAC protein is incubated with varying concentrations of **TDI-11861** or DMSO (vehicle control). b. The enzymatic reaction is initiated by the addition of [α -32P]ATP. c. The reaction is allowed to proceed for a defined period at 30°C. d. The reaction is terminated,



and the conversion of $[\alpha^{-32}P]ATP$ to $[^{32}P]cAMP$ is quantified using the "two-column" chromatography method.[2]

• Data Analysis: The amount of [32P]cAMP produced is measured, and IC50 values are calculated by fitting the data to a concentration-response curve.[9]

Cellular cAMP Accumulation Assay (Cellular Potency)

This assay determines the inhibitor's ability to block sAC activity within a cellular context.

- Cell Line: HEK293 cells stably overexpressing truncated sAC (termed "4-4 cells") are commonly used due to their high sAC-dependent cAMP production.[2][17]
- Procedure: a. 4-4 cells are seeded in 24-well plates. b. Cells are pre-incubated for 10 minutes with various concentrations of TDI-11861 or vehicle.[17] c. To prevent cAMP degradation, a non-selective phosphodiesterase (PDE) inhibitor such as 500 μM 3-isobutyl-1-methylxanthine (IBMX) is added.[2][17] d. After 5 minutes, the reaction is stopped by lysing the cells with 0.1 M HCI.[2]
- Data Analysis: Intracellular cAMP levels in the cell lysates are measured using a competitive immunoassay (e.g., ELISA). IC₅₀ values are determined from the dose-response curves.[9]

Binding Kinetics and Residence Time Assays

- Surface Plasmon Resonance (SPR): This technique measures real-time binding kinetics.
 Purified sAC protein is immobilized on a sensor chip. Different concentrations of TDI-11861 are flowed over the chip, and the association (kon) and dissociation (koff) rates are measured to calculate the binding affinity (Kd).[9]
- Jump Dilution Recovery Assay: This functional assay measures the inhibitor's residence time.
 - sAC protein is pre-incubated with an inhibitor concentration well above its IC₅₀ to ensure maximal binding.[17]
 - The complex is then rapidly diluted 100-fold into a reaction mixture containing ATP, effectively "jumping" the inhibitor concentration to a level below its IC₅₀.[5][17]



 sAC activity is measured over time. A slow recovery of enzyme activity indicates a long residence time, as the inhibitor remains bound even after dilution.[5]

Sperm Motility and Capacitation Assays

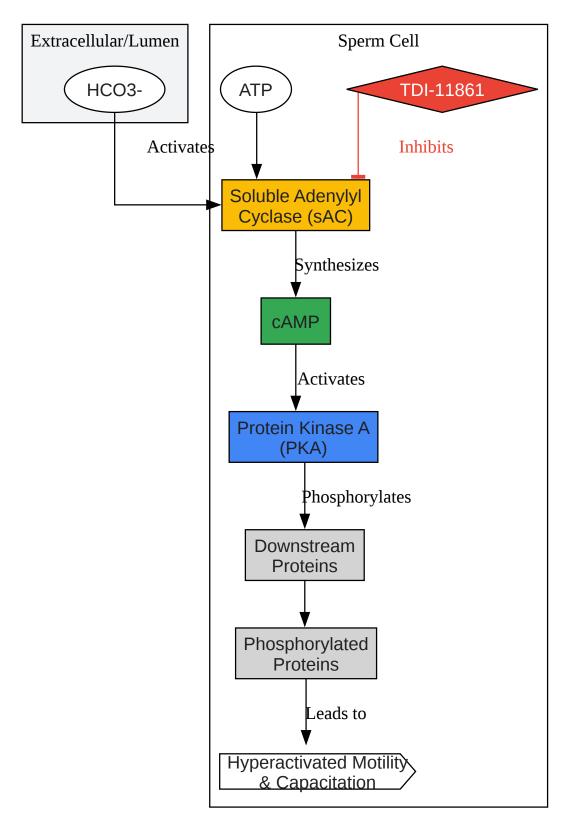
- Sperm Collection: Caudal epididymal sperm are collected from mice. For human studies, ejaculated sperm are used.[2]
- In Vitro Treatment: Sperm are incubated in non-capacitating or capacitating media (containing bicarbonate) with or without **TDI-11861**.
- Motility Analysis: Sperm motility is assessed using Computer-Aided Sperm Analysis (CASA),
 which quantifies parameters like percentage of motile sperm and velocity.[18]
- Capacitation Hallmarks: The effects on capacitation are measured by assessing bicarbonateinduced cAMP levels, PKA-dependent protein tyrosine phosphorylation, and the acrosome reaction.[11][19]

In Vivo Efficacy and Safety Studies

- Animal Model: Adult male CD-1 mice are used.[5]
- Dosing: A single dose of **TDI-11861** (e.g., 50 mg/kg) is administered via oral gavage (p.o.) or intraperitoneal injection (i.p.).[8][13]
- Mating Studies: At various time points post-dosing, treated male mice are paired with receptive females. The number of pregnancies and litter sizes are recorded to determine contraceptive efficacy.[6][8]
- Sperm Function Post-Dosing: At different time points after dosing, sperm are surgically
 extracted from the cauda epididymis or retrieved from the uteri of mated females to assess
 motility and capacitation status ex vivo.[11]
- Safety and Tolerability: Animals are monitored for any changes in mating behavior, general health, or signs of toxicity. Longer-term studies involve daily dosing for several weeks to assess for any adverse effects.[12][16]



Mandatory Visualizations Signaling Pathway Diagram





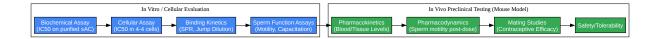


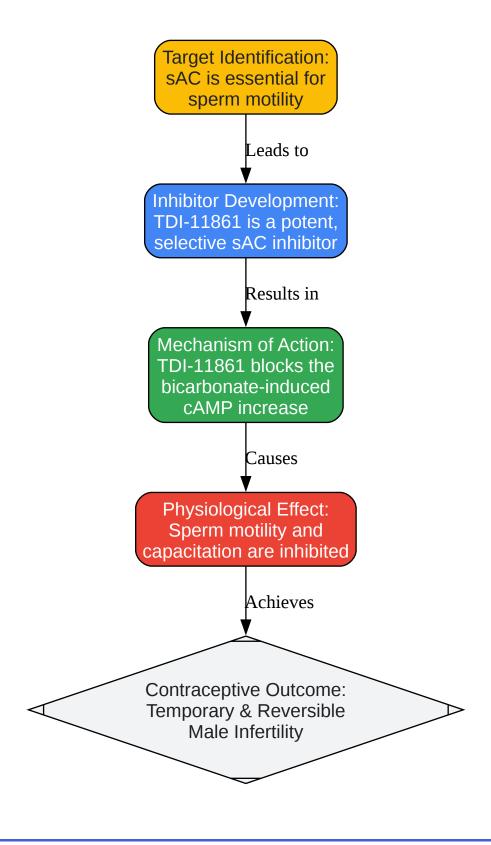
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Caption: sAC signaling pathway in sperm and the inhibitory action of TDI-11861.

Experimental Workflow Diagram









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